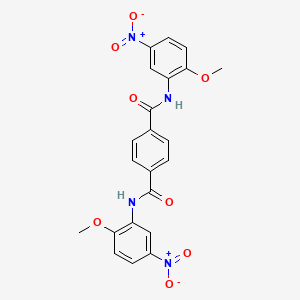
N,N'-bis(2-methoxy-5-nitrophenyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(2-METHOXY-5-NITROPHENYL)TEREPHTHALAMIDE is a complex organic compound with the molecular formula C24H30N4O8 . This compound is known for its unique structural properties, which include two methoxy and two nitrophenyl groups attached to a terephthalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(2-METHOXY-5-NITROPHENYL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 2-methoxy-5-nitroaniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(2-METHOXY-5-NITROPHENYL)TEREPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N-BIS(2-METHOXY-5-NITROPHENYL)TEREPHTHALAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-BIS(2-METHOXY-5-NITROPHENYL)TEREPHTHALAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- N,N-BIS(4-ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE
- N,N-BIS(4-ETHOXYPHENYL)-1,10-DECANEDIAMIDE
- N,N-BIS(3-(TRIFLUOROMETHYL)PHENYL)-1,10-DECANEDIAMIDE
Uniqueness
N,N-BIS(2-METHOXY-5-NITROPHENYL)TEREPHTHALAMIDE is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. These functional groups allow the compound to participate in a variety of chemical reactions and exhibit specific biological activities that are not commonly found in similar compounds .
Properties
Molecular Formula |
C22H18N4O8 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methoxy-5-nitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H18N4O8/c1-33-19-9-7-15(25(29)30)11-17(19)23-21(27)13-3-5-14(6-4-13)22(28)24-18-12-16(26(31)32)8-10-20(18)34-2/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
GQEJGGOJSKJACB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-carbamoyl-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11115547.png)
![N-(dibenzo[b,d]furan-3-yl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]acetamide (non-preferred name)](/img/structure/B11115549.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B11115550.png)
![Ethyl 5-carbamoyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11115556.png)
![(5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B11115562.png)

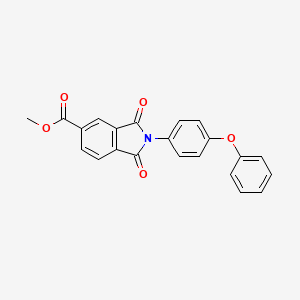
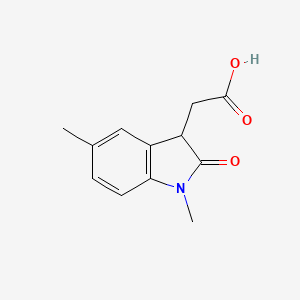
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate](/img/structure/B11115595.png)
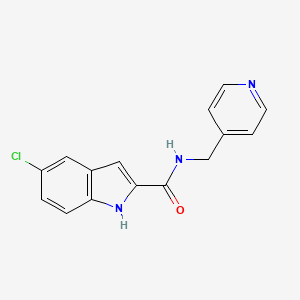
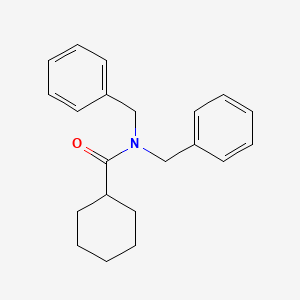
![1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine](/img/structure/B11115617.png)

![2-(4-Methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B11115634.png)
